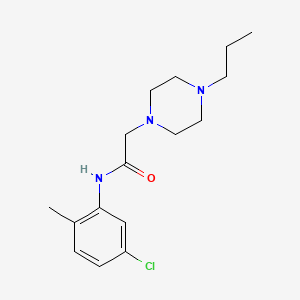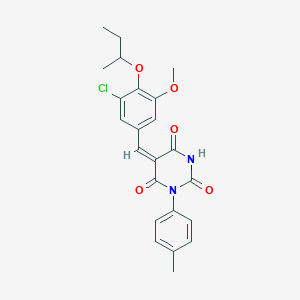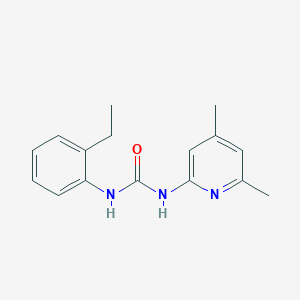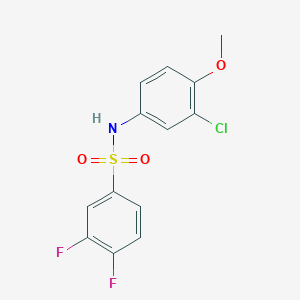![molecular formula C19H16BrNO B5313584 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)
2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse biological activities.
Scientific Research Applications
2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline has been studied extensively for its potential applications in scientific research. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential to inhibit protein kinases, which play a critical role in the regulation of cellular processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline is not fully understood. However, it is believed to work by inhibiting the activity of protein kinases, which are enzymes that regulate the phosphorylation of proteins. This inhibition can lead to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline is its broad range of biological activities. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile tool for scientific research. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline. One area of interest is the development of more efficient synthesis methods that can produce the compound in higher yields. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the compound's mechanism of action and its effects on cellular processes warrant further investigation. Finally, the development of more water-soluble derivatives of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline could improve its utility in experimental settings.
Synthesis Methods
The synthesis method of 2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline involves the reaction of 2-bromo-5-ethoxybenzaldehyde with 2-aminoquinoline in the presence of a catalyst. This reaction produces the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.
properties
IUPAC Name |
2-[(E)-2-(2-bromo-5-ethoxyphenyl)ethenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO/c1-2-22-17-11-12-18(20)15(13-17)8-10-16-9-7-14-5-3-4-6-19(14)21-16/h3-13H,2H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQVWADEIQWIE-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)

![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5313507.png)


![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-propylisonicotinamide](/img/structure/B5313533.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)
![3,5-dimethyl-1-[3-(4-nitrophenyl)acryloyl]piperidine](/img/structure/B5313542.png)


![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![methyl 2-{2,4-dioxo-5-[2-(phenylthio)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5313590.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)